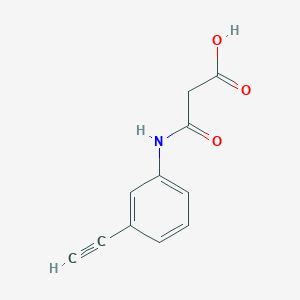

3-((3-乙炔基苯基)氨基)-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Application in Synthetic Chemistry

Summary of the Application

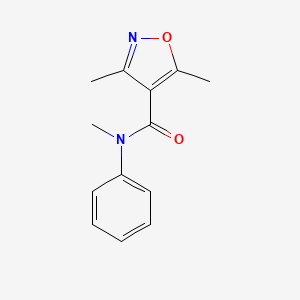

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This compound is particularly advantageous in both pharmaceutical and biological fields .

Methods of Application

In an aqueous medium, 3-amino-1-phenyl-2-pyrazoline-5-one, isatin, and tetronic acid as a substrate are combined with high yields in the presence of PEG-SO3H . An aqueous medium at 80 °C was used for the catalysis of this reaction, which was catalyzed by PEG-SO3H .

Results or Outcomes

The reaction resulted in the synthesis of various heterocycles .

Application in Cancer Therapy

Summary of the Application

Quinazoline derivatives, which can be synthesized from “3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid”, have shown potential as therapeutic agents in urinary bladder cancer therapy .

Methods of Application

The most active analog with the 3,4-dimethylphenyl substituent exhibited in vitro antiproliferative activities against the RT112 bladder cancer cell line .

Results or Outcomes

The analog was more potent than the reference drug and displayed antiproliferative activities in the small nanomolar range (IG 50) .

Application in Genetic Code Expansion

Summary of the Application

The compound “3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid” can be used in the genetic code expansion to insert noncanonical amino acids (ncAAs) into proteins of interest .

Methods of Application

The high tolerance of PylRS toward diverse amino acid substrates and great orthogonality in various model organisms make the PylRS/tRNA Pyl-derived pairs ideal for genetic code expansion .

Results or Outcomes

This method facilitates the investigation of protein structure and function and enables the development of novel methods to study, control, and evolve biological processes .

Application in Tumor Treatment

Summary of the Application

EGFR inhibitors are often used with HDAC or other targets to design multi-target inhibitors for cancer treatment . A drug conjugate that targeted EGFR&HER2 and had inhibitory activity of NAMPT simultaneously was designed .

Methods of Application

Compound 20c significantly inhibited the EGFR&HER2 and NAMPT enzyme activities . It was expected to increase sensitivity to EGFR inhibitor-resistant cells .

Results or Outcomes

Compound 20c had comparable or even higher anti-proliferative activity than lapatinib in various cancer cells with over-expressed EGFR and HER2 . In Osimertinib-resistant cells, the anti-proliferative activity of compound 20c was increased by more than twofold compared with Osimertinib .

Application in Anticancer Evaluations

Summary of the Application

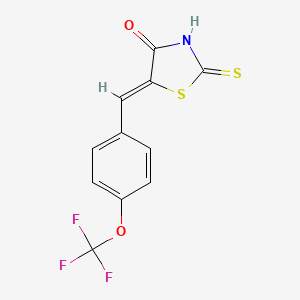

Thiazolidine-2,4-diones bearing heterocyclic rings have been designed, synthesized and assessed for their anticancer activities against four human tumor cell lines HepG2, A549, MCF-7 and HCT-116 targeting both VEGFR-2 and EGFR tyrosine kinases .

Methods of Application

Compounds 5g and 4g revealed the highest activities against HepG2, A549, MCF-7 and HCT116 tumor cell lines . They were also assessed for their inhibitory activities against mutant EGFR T790M .

Results or Outcomes

Compounds 5g and 4g could interfere with the EGFR T790M activity exhibiting stronger activities than elotinib . They showed a good in silico calculated ADMET profile .

未来方向

属性

IUPAC Name |

3-(3-ethynylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-8-4-3-5-9(6-8)12-10(13)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNULHEBXFQGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)